A Senior Application Scientist's Guide to Methyl 2-Bromo-2-Methylpropanoate (MBMP)
A Senior Application Scientist's Guide to Methyl 2-Bromo-2-Methylpropanoate (MBMP)
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: Beyond the Reagent Bottle
Methyl 2-bromo-2-methylpropanoate (CAS No. 23426-63-3), often referred to as methyl α-bromoisobutyrate, is more than a mere building block in organic synthesis. To the discerning scientist, it represents a cornerstone of precision polymer engineering. Its true power lies in its role as a highly efficient initiator for Atom Transfer Radical Polymerization (ATRP), a controlled polymerization technique that has revolutionized the synthesis of well-defined macromolecules. This guide moves beyond a simple recitation of properties to provide a deep, mechanistic understanding of MBMP, grounded in field-proven insights. We will explore not just how to use it, but why specific protocols are designed the way they are, ensuring your experimental design is both robust and self-validating.
Section 1: Core Chemical & Physical Identity
Understanding the fundamental properties of a reagent is the first step toward mastering its application. MBMP is a colorless to light yellow liquid whose structure is optimized for its role in controlled radical reactions. The tertiary bromide is the key to its utility; the carbon-bromine bond is weak enough to be homolytically cleaved by a suitable catalyst, yet stable enough to prevent uncontrolled side reactions.
Key Identifiers and Properties
| Property | Value | Source(s) |
| CAS Number | 23426-63-3 | [1][2] |
| Molecular Formula | C₅H₉BrO₂ | [1][3][4] |
| Molecular Weight | 181.03 g/mol | [1][3] |
| Synonyms | Methyl α-bromoisobutyrate, Methyl 2-bromoisobutyrate | [2] |
| Appearance | Colorless to light yellow clear liquid | [5] |
| Density | 1.399 g/mL at 20 °C | [4][6] |
| Boiling Point | 52 °C at 19 Torr | [6] |
| Flash Point | 49 °C | [6] |
| Storage | Inert atmosphere, 2-8°C | [6] |
Spectroscopic Fingerprint
The identity and purity of MBMP are confirmed through standard spectroscopic methods. The following data represent the expected spectral characteristics.
-
¹H NMR: The high degree of symmetry in the molecule results in a simple spectrum. The six protons of the two equivalent methyl groups attached to the quaternary carbon appear as a sharp singlet, typically around δ 1.95 ppm. The three protons of the ester methyl group also appear as a singlet, further downfield around δ 3.78 ppm. The absence of splitting is a key identifier.[7]
-
¹³C NMR: The spectrum will show distinct peaks for the quaternary carbon bearing the bromine, the carbonyl carbon, the two equivalent methyl carbons, and the ester methyl carbon.[3]
-
IR Spectroscopy: The most prominent feature is a strong absorption band for the carbonyl (C=O) stretch of the ester group, typically appearing around 1730-1750 cm⁻¹. C-H stretching and bending vibrations for the methyl groups will also be present.[3][8][9]
-
Mass Spectrometry: In electron ionization (EI) mass spectrometry, the molecular ion peak [M]⁺ may be observed at m/z 180 and 182 with a characteristic ~1:1 intensity ratio due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. A prominent fragment is often observed corresponding to the loss of the bromine atom. Another key fragment is the acylium ion [C(CH₃)₂COOCH₃]⁺.[10]
Section 2: Synthesis and Core Reactivity
Laboratory-Scale Synthesis
While commercially available, understanding the synthesis of MBMP provides insight into its reactivity and potential impurities. The most common laboratory preparation involves the esterification of 2-bromo-2-methylpropionic acid. The acid itself is typically synthesized from isobutyric acid via the Hell-Volhard-Zelinsky reaction .[11] This reaction specifically brominates the α-carbon of a carboxylic acid.
Causality of the Hell-Volhard-Zelinsky Reaction: Carboxylic acids themselves do not enolize sufficiently for α-halogenation. The reaction requires a catalytic amount of PBr₃, which first converts the carboxylic acid into an acyl bromide. The acyl bromide has a much higher tendency to enolize, allowing the enol tautomer to react with Br₂ to form the α-bromo acyl bromide. This intermediate then reacts with the starting carboxylic acid or water during workup to yield the final α-bromo carboxylic acid and regenerate the HBr catalyst.[11]
Caption: Synthesis pathway for Methyl 2-Bromo-2-methylpropanoate.
Protocol 2.1.1: Fischer Esterification of 2-Bromo-2-methylpropionic Acid
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-2-methylpropionic acid (1 eq) in an excess of methanol (5-10 eq).[12]
-
Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 mol%) to the solution.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, neutralize the acid catalyst with a saturated solution of sodium bicarbonate. The endpoint is reached when CO₂ evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield pure methyl 2-bromo-2-methylpropanoate.[12]
Fundamental Reactivity
The synthetic utility of MBMP extends beyond polymerization. As an α-halo ester, it is a potent alkylating agent due to the electron-withdrawing nature of the adjacent carbonyl group, which stabilizes the transition state of Sₙ2 reactions.[11][13]
-
Nucleophilic Substitution: The bromide is an excellent leaving group and can be readily displaced by a wide range of nucleophiles (e.g., azides, amines, thiols) to introduce diverse functionalities. Reaction with ammonia, for instance, provides a pathway to α-amino acids.[11][13]
-
Reformatsky Reaction: In the presence of zinc metal, MBMP forms an organozinc intermediate (a Reformatsky reagent). This nucleophilic species reacts with aldehydes or ketones to form β-hydroxy esters after acidic workup, a powerful C-C bond-forming reaction.[14]
Section 3: The Premier Application: Atom Transfer Radical Polymerization (ATRP)
The primary value of MBMP in modern chemistry is its role as a best-in-class initiator for ATRP. ATRP allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity), and complex architectures (e.g., block, star, or brush copolymers).[][16]
The Mechanism of ATRP Initiation
ATRP is a controlled radical polymerization that relies on a dynamic equilibrium between a small number of active, propagating radicals and a large majority of dormant species (the polymer chains capped with a halogen).[17] This equilibrium is mediated by a transition metal complex, typically copper(I) complexed with a nitrogen-based ligand.[][17]
Why MBMP is an Ideal Initiator:
-
Efficient Initiation: The tertiary C-Br bond in MBMP is readily and reversibly cleaved by the Cu(I) catalyst, generating a tertiary radical. This radical is stabilized by the adjacent ester group and rapidly adds to the first monomer unit, ensuring that all polymer chains begin growing at approximately the same time. This is crucial for achieving low polydispersity.
-
Structural Analogy: The structure of the initiator closely resembles the dormant polymer chain end. This ensures that the rate of initiation is comparable to or faster than the rate of propagation, a key principle for controlled polymerization.[18]
The core of the ATRP process is this reversible activation and deactivation:
-
Activation: The initiator (R-X, in this case, MBMP) reacts with the activator complex (e.g., Cu(I)Br/Ligand). The copper is oxidized from Cu(I) to Cu(II), and the bromine atom is transferred to the metal complex, generating a radical (R•) and the deactivator (Cu(II)Br₂/Ligand).[16]
-
Propagation: The generated radical (R•) adds to a monomer molecule.
-
Deactivation: The propagating radical reacts with the deactivator complex (Cu(II)Br₂/Ligand), abstracting the bromine atom back and reforming the dormant species and the Cu(I) activator.[16]
This equilibrium is heavily shifted towards the dormant species, keeping the concentration of active radicals extremely low at any given moment. This minimizes termination reactions (radical-radical coupling) that are prevalent in traditional free-radical polymerization.[]
Caption: The core activation/deactivation equilibrium in ATRP initiated by MBMP.
Protocol 3.1.1: ATRP of Methyl Methacrylate (MMA) using MBMP
This protocol describes a typical lab-scale polymerization to synthesize poly(methyl methacrylate) (PMMA) with a target degree of polymerization (DP) of 100.
-
Reagent Calculation:
-
Monomer (MMA): e.g., 10.0 g (100 mmol)
-
Initiator (MBMP): For DP=100, 1 mmol, 181 mg
-
Catalyst (Cu(I)Br): 0.5 eq relative to initiator, 0.5 mmol, 71.7 mg
-
Ligand (e.g., PMDETA): 0.5 eq relative to initiator, 0.5 mmol, 86.7 mg (108 µL)
-
Solvent (e.g., Anisole): 10 mL (50% v/v with monomer)
-
-
Setup: To a Schlenk flask equipped with a magnetic stir bar, add Cu(I)Br and the solvent. The flask is sealed with a rubber septum, and the mixture is degassed by three freeze-pump-thaw cycles to remove all oxygen, which can terminate the polymerization.
-
Addition: Via degassed syringes, add the monomer (MMA), the ligand (PMDETA), and finally the initiator (MBMP) to the flask under a positive pressure of an inert gas (e.g., Argon or Nitrogen).
-
Polymerization: Immerse the flask in a preheated oil bath (typically 60-90 °C). The reaction is typically allowed to proceed for several hours. Samples can be taken periodically via a degassed syringe to monitor conversion (by ¹H NMR) and molecular weight evolution (by Gel Permeation Chromatography, GPC).
-
Termination: To stop the polymerization, cool the flask to room temperature and open it to the air. The oxidation of Cu(I) to the green/blue Cu(II) effectively quenches the reaction.
-
Purification: Dilute the reaction mixture with a suitable solvent like THF and pass it through a short column of neutral alumina to remove the copper catalyst. The polymer is then precipitated from the filtrate by adding it dropwise into a large volume of a non-solvent, such as cold methanol or hexane. The precipitated PMMA is collected by filtration and dried under vacuum.
Section 4: Safety and Handling
MBMP is a reactive and hazardous chemical that requires careful handling.
-
Hazards: It is classified as a flammable liquid and vapor. It causes severe skin burns and eye damage and may cause respiratory irritation.[3][19][20]
-
Handling: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[19] Avoid breathing vapors.[19] Use non-sparking tools and take precautionary measures against static discharge.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat and ignition sources.[6] For long-term stability, storage under an inert atmosphere (Nitrogen or Argon) at 2-8 °C is recommended.[6]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Section 5: Conclusion
Methyl 2-bromo-2-methylpropanoate is a quintessential tool for the modern polymer chemist and a valuable reagent for organic synthesis. Its efficacy as an ATRP initiator is rooted in its specific chemical structure, which allows for the precise control of radical polymerization processes. This control enables the creation of advanced materials with applications ranging from drug delivery systems to nanotechnology. A thorough understanding of its properties, synthesis, and reaction mechanisms, as detailed in this guide, is paramount for leveraging its full potential in research and development.
References
-
BOC Sciences. Atom Transfer Radical Polymerization (ATRP).
-
Singleton, D. A., et al. Isotope Effects and the Mechanism of Atom Transfer Radical Polymerization. Macromolecules, ACS Publications.
-
Matyjaszewski, K., & Tsarevsky, N. V. Atom Transfer Radical Polymerization. Chemical Reviews, ACS Publications.
-
Matyjaszewski Polymer Group. Atom Transfer Radical Polymerization.
-
TCI (Shanghai) Development Co., Ltd. Methyl 2-Bromo-2-methylpropanoate 23426-63-3.
-
Sigma-Aldrich. Methyl 2-bromo-2-methylpropanoate | 23426-63-3.
-
LGC Standards. Methyl 2-Bromo-2-methylpropanoate.
-
Encyclopedia MDPI. The Principles of Atom Transfer Radical Polymerization.
-
Nordmann. Methyl 2-Bromo-2-methylpropanoate.
-
ChemBK. Methyl-2-bromoisobutyrate.
-
ECHEMI. Methyl 2-bromo-2-methylpropanoate SDS, 23426-63-3 Safety Data Sheets.
-
PubChem. Methyl 2-bromo-2-methylpropionate | C5H9BrO2 | CID 90097.
-
ChemicalBook. Methyl 2-bromo-2-methylpropionate | 23426-63-3.
-
ChemicalBook. Methyl 2-bromopropionate - Safety Data Sheet.
-
Wikipedia. α-Halo carboxylic acids and esters.
-
ChemicalBook. Methyl 2-bromo-2-methylpropionate synthesis.
-
ChemicalBook. Methyl 2-bromopropionate(5445-17-0) 1H NMR spectrum.
-
ChemicalBook. Methyl 2-bromo-2-methylpropionate(23426-63-3)IR1.
-
SynQuest Laboratories, Inc. Methyl 2-bromo-2-methylpropionate Safety Data Sheet.
-
Tokyo Chemical Industry Co., Ltd. Methyl 2-Bromo-2-methylpropanoate 23426-63-3.
-
Chemistry LibreTexts. 22.4: Alpha Bromination of Carboxylic Acids.
-
ResearchGate. Prop-2-yn-1-yl 2-Bromo-2-methylpropanoate: Identification and Suppression of Side Reactions of a Commonly Used Terminal Alkyne-Functional ATRP Initiator.
-
MDPI. One-Pot Synthesis of Star Copolymers by the Combination of Metal-Free ATRP and ROP Processes.
-
ACS Publications. Prop-2-yn-1-yl 2-Bromo-2-methylpropanoate: Identification and Suppression of Side Reactions of a Commonly Used Terminal Alkyne-Functional ATRP Initiator. Macromolecules.
-
ChemBK. 2-bromo-2-methylpropanoate.
-
Doc Brown's Chemistry. mass spectrum of 2-bromo-2-methylpropane.
-
ResearchGate. Reactivity of F-alkylated alpha-bromo acids and esters.
-
Doc Brown's Chemistry. infrared spectrum of 2-bromo-2-methylpropane.
-
Testbook. Aldehydes and ketones react with α-brome esters and zinc to yield.
-
ACS Publications. Controlled Radical Polymerization of (Meth)acrylates by ATRP with NiBr2(PPh3)2 as Catalyst.
-
Google Patents. US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
-
PubChem. Methyl 3-bromo-2-methylpropanoate | C5H9BrO2 | CID 568050.
-
NIST WebBook. Propanoic acid, 2-bromo-, methyl ester.
-
PubChem. Propanoic acid, 2-bromo-2-methyl-, ethyl ester | C6H11BrO2 | CID 11745.
-
NIST WebBook. Propanoic acid, 2-bromo-2-methyl-, ethyl ester.
-
Matyjaszewski Polymer Group. Initiators.
-
PubChem. Methyl 2-bromopropionate | C4H7BrO2 | CID 95576.
-
Doc Brown's Chemistry. Interpreting and explaining the 1H NMR spectrum: 2-bromo-2-methylpropane.
-
Doc Brown's Chemistry. Infrared spectrum of 1-bromo-2-methylpropane.
-
ACS Publications. Reformatsky reaction of ethyl .alpha.-bromo esters with bis(chloromethyl)ether. The Journal of Organic Chemistry.
-
SpectraBase. 2-Bromo-2-methylpropionic acid - Optional[1H NMR] - Spectrum.
-
NIST WebBook. Propanoic acid, 2-bromo-2-methyl-, ethyl ester.
-
Sigma-Aldrich. Methyl α-bromoisobutyrate - Methyl 2-bromo-2-methylpropionate.
-
ChemSynthesis. methyl 2-bromo-2-methylpropanoate.
Sources
- 1. Methyl 2-Bromo-2-methylpropanoate | LGC Standards [lgcstandards.com]
- 2. Methyl 2-Bromo-2-methylpropanoate (23426-63-3) at Nordmann - nordmann.global [nordmann.global]
- 3. Methyl 2-bromo-2-methylpropionate | C5H9BrO2 | CID 90097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl 2-bromo-2-methylpropionate | 23426-63-3 [chemicalbook.com]
- 5. Methyl 2-bromopropionate - Safety Data Sheet [chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. 1H proton nmr spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 tert-butyl bromide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. Methyl 2-bromo-2-methylpropionate(23426-63-3) IR Spectrum [chemicalbook.com]
- 9. infrared spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
- 13. α-Halo carboxylic acids and esters - Wikipedia [en.wikipedia.org]
- 14. testbook.com [testbook.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. encyclopedia.pub [encyclopedia.pub]
- 18. Initiators - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 19. echemi.com [echemi.com]
- 20. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
